molecular formula C21H24BNO3 B8187475 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester

Cat. No.: B8187475
M. Wt: 349.2 g/mol
InChI Key: GKZNNQUTYGZCQH-UHFFFAOYSA-N
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Description

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester (CAS 2379560-79-7) is a high-purity indolylboronate compound supplied for research and development purposes. This derivative belongs to the important class of indolylboronic acids and esters, which are recognized as versatile and stable building blocks in synthetic and medicinal chemistry . The core application of this reagent is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds . It serves as a key intermediate for the functionalization of the indole scaffold at the 2-position, enabling the introduction of diverse (hetero)aryl groups. This is a fundamental strategy for constructing complex molecules, including pharmaceutical candidates . The benzyloxy group at the 5-position acts as a protective group for the hydroxy function, providing additional stability and influencing the compound's reactivity. Indole derivatives are privileged structures in drug discovery, associated with a wide range of biological activities. Boronic acid derivatives, in particular, have gained significant importance in medicinal chemistry, as evidenced by FDA-approved drugs like bortezomib and ixazomib . Researchers utilize this pinacol ester in the synthesis of novel indole-based compounds for probing biological pathways and developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-12-17(10-11-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZNNQUTYGZCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Borylation of Indole Derivatives

The Ir-catalyzed C–H borylation of 5-benzyloxy-1H-indole represents the most direct route. A representative procedure involves:

  • Substrate : 5-Benzyloxy-1H-indole (1.0 equiv)

  • Catalyst : [Ir(cod)OMe]2 (0.5–2.5 mol%)

  • Ligand : 4,4’-Di-tert-butylbipyridine (dtbpy, 1.0 mol%)

  • Boron Source : Bis(pinacolato)diboron (B2pin2, 0.5–1.2 equiv)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Conditions : 80°C under inert atmosphere for 12–18 hours.

Key Data :

ParameterValueSource
Yield68–92%
Regioselectivity>20:1 (C2 vs. C3)
Catalyst Loading0.5–2.5 mol% Ir

This method exploits the innate reactivity of indole’s C2 position, with the benzyloxy group at C5 exerting minimal steric hindrance. The dtbpy ligand enhances catalyst stability, while THF ensures solubility of boron intermediates.

Suzuki-Miyaura Cross-Coupling Approach

An alternative route involves coupling 2-bromo-5-benzyloxy-1H-indole with pinacol borane derivatives:

  • Substrate : 2-Bromo-5-benzyloxy-1H-indole (1.0 equiv)

  • Boron Partner : Pinacolborane (1.2–1.5 equiv)

  • Catalyst : Pd(dba)2 (2–5 mol%)

  • Ligand : Xantphos (4–8 mol%)

  • Base : Cs2CO3 (3.0 equiv)

  • Solvent : Cyclopentyl methyl ether (CPME)/H2O (9:1).

Optimized Conditions :

  • Temperature: 25°C (ambient)

  • Reaction Time: 12–24 hours

  • Yield: 73–85%.

The aqueous-organic biphasic system minimizes boronic acid protodeboronation, while Xantphos suppresses Pd agglomeration. Notably, electron-withdrawing groups at C5 (e.g., benzyloxy) enhance coupling efficiency by polarizing the C–Br bond.

Transmetallation Methods

Transmetallation from Grignard or organozinc reagents offers a halogen-free pathway:

  • Substrate : 5-Benzyloxy-1H-indole-2-magnesium bromide

  • Boron Source : Trimethyl borate (B(OMe)3)

  • Quenching Agent : Pinacol (1.5 equiv)

  • Solvent : Diethyl ether

  • Yield : 58–64%.

While avoiding transition metals, this method suffers from lower yields due to competing protonolysis. Recent advances employ LiCl additives to stabilize the organometallic intermediate, boosting yields to 71%.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)Reaction Time (h)Source
THF7.69218
CPME4.88524
Toluene2.47836

Low-polarity solvents (CPME, toluene) prolong reaction times but improve selectivity by slowing catalyst decomposition.

Temperature Profiles

  • Borylation : 80°C optimal; <60°C results in incomplete conversion.

  • Suzuki Coupling : 25°C sufficient; heating to 50°C reduces yield by 12% due to boronate ester hydrolysis.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (DMSO-d6): δ 11.84 (s, 1H, NH), 7.59–7.05 (m, 9H, aromatic), 5.12 (s, 2H, OCH2Ph), 1.57 (s, 12H, pinacol CH3).

  • 13C NMR : δ 163.5 (B-O), 137.7 (C2-indole), 128.4–114.2 (aromatic), 84.3 (pinacol quaternary C).

  • HRMS : [M+H]+ Calculated 350.1834, Found 350.1829.

Challenges and Limitations

  • Regioselectivity : C5-substituted indoles (e.g., benzyloxy) direct borylation to C2, but C3-borylation becomes competitive with electron-deficient substrates (yield drop to 42%).

  • Stability : The pinacol ester hydrolyzes under acidic conditions (t1/2 = 3 h at pH 5), necessitating anhydrous workups .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for hydrolysis reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl compounds.

    Alcohols/Phenols: Resulting from oxidation reactions.

    Boronic Acids: Produced from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis Applications

A. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles such as aryl halides. The presence of the boronic ester allows for efficient coupling, yielding complex organic molecules that are pivotal in pharmaceuticals and materials science.

Reaction TypeKey FeaturesReference
Suzuki-MiyauraForms C-C bonds; high yields; versatile substrates
Chan–Lam CouplingForms alkyl amines; valuable for drug synthesis

B. Catalytic Protodeboronation

Recent studies have highlighted the utility of boronic esters in catalytic protodeboronation processes. This method allows for the selective removal of the boron group under mild conditions, facilitating further functionalization of the resulting compounds. Such transformations are essential for synthesizing complex molecules with specific functional groups.

Medicinal Chemistry Applications

A. Anticancer Research

The indole scaffold has been extensively studied for its biological activity, particularly in anticancer research. Compounds containing indole derivatives have been shown to inhibit various cancer cell lines. The incorporation of the boronic acid moiety can enhance the compound's ability to interact with biological targets, potentially leading to new therapeutic agents.

Case Study: Anticancer Activity
A study demonstrated that derivatives of 5-Benzyloxy-1H-indole-2-boronic acid exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in drug development.

B. Sphingosine-1-phosphate Receptor Modulation

Research has also indicated that indole derivatives can act as modulators of sphingosine-1-phosphate receptors, which are critical in regulating immune responses and cellular trafficking. The optimization of such compounds could lead to new treatments for autoimmune diseases.

Application AreaKey FindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cells
Sphingosine-1-phosphate ModulationPotential for treating autoimmune diseases

Future Directions and Research Opportunities

The applications of this compound are vast, with ongoing research focusing on:

  • Optimization of Synthetic Routes: Improving yields and selectivity in reactions involving this compound.
  • Exploration of Biological Activities: Further investigation into its effects on various biological targets, particularly in cancer therapy and immunomodulation.
  • Development of Novel Derivatives: Synthesizing new compounds based on this structure to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Differences

Table 1: Comparative Analysis of Key Boronic Acid Pinacol Esters
Compound Name Substituents/Position Solubility (Key Solvents) Reactivity in Suzuki Coupling Spectral Identifiers (¹H/¹³C NMR) Applications
5-Benzyloxy-1H-indole-2-boronic acid pinacol ester Indole-2-boronic ester, 5-benzyloxy High in chloroform Moderate (steric hindrance at C2) δ 1.38 (pinacol –CH₃), δ 84.00 (B-O) Inhibitor synthesis, biaryl coupling
1-Benzylindole-5-boronic acid pinacol ester Indole-5-boronic ester, N1-benzyl Moderate in ketones High (C5 position less hindered) δ 1.37 (pinacol –CH₃), δ 24.90 (B-O) Drug intermediates
4-Benzyloxyphenylboronic acid pinacol ester Phenyl-4-benzyloxy, boronic ester High in chloroform High (phenyl ring planar) δ 1.38 (pinacol –CH₃), δ 84.50 (B-O) Polymer chemistry, ligand design
2-Oxo-2,3-dihydro-1H-benzoimidazole-5-boronic acid pinacol ester Benzoimidazole-5-boronic ester, 2-oxo Low in hydrocarbons Low (electron-withdrawing oxo group) δ 1.35 (pinacol –CH₃), δ 83.80 (B-O) Enzyme inhibitor scaffolds

Solubility and Stability

  • Solubility : The target compound exhibits superior solubility in chloroform compared to phenylboronic acid derivatives, attributed to the indole core’s electron-rich nature and the pinacol ester’s hydrophobic shielding . However, it is less soluble in hydrocarbons (e.g., methylcyclohexane), similar to other pinacol esters .
  • The benzyloxy group may further stabilize the indole ring against degradation compared to unsubstituted analogs .

Reactivity in Cross-Coupling Reactions

  • Steric Effects : The C2 position on the indole ring introduces steric hindrance, reducing coupling efficiency compared to C5-substituted analogs (e.g., 1-Benzylindole-5-boronic acid pinacol ester) .

Spectral Differentiation

  • ¹H NMR : Pinacol methyl protons appear as singlets at δ 1.37–1.38 across all analogs. The indole C5-benzyloxy group in the target compound generates distinct aromatic splitting patterns (δ 7.20–7.50) .
  • ¹³C NMR : Boron-oxygen (B-O) peaks at δ 84.00–84.50 confirm ester formation, while indole carbons resonate at δ 110–150 ppm .

Biological Activity

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

Chemical Structure:
The compound is characterized by the presence of a boronic acid moiety attached to an indole structure, which enhances its reactivity and biological interactions. The IUPAC name is 5-(benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Synthesis:
The synthesis typically involves the palladium-catalyzed borylation of indole derivatives, utilizing bis(pinacolato)diboron under mild conditions. This method allows for high yields and purity of the final product, making it suitable for further biological studies .

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group can form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds with other organic molecules . This mechanism is crucial for developing various bioactive compounds.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties . They can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of indole-boronic acids can selectively target cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . In combination with β-lactam antibiotics, it has been shown to enhance efficacy against resistant bacterial strains. For example, studies report that the minimum inhibitory concentrations (MICs) of β-lactams were significantly reduced when used alongside boronic acid derivatives .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has potential applications as:

  • Anti-inflammatory agents : Indole derivatives are known to modulate inflammatory pathways.
  • Biological probes : The compound can serve as a fluorescent probe in imaging applications due to its ability to interact with specific biomolecules .

Case Studies

  • Antitumor Activity :
    A study demonstrated that a related indole-boronic acid derivative significantly inhibited tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Combination Therapy :
    In a clinical trial setting, the combination of this compound with standard antibiotic therapies showed enhanced effectiveness against multi-drug-resistant E. coli strains. This study highlighted the potential for boronic acids to restore sensitivity in resistant bacterial infections .

Data Tables

Biological Activity Effectiveness Reference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialReduced MICs in combination with β-lactams
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the common synthetic routes for preparing 5-benzyloxy-1H-indole-2-boronic acid pinacol ester?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, analogous indole boronic esters are synthesized by reacting halogenated indole derivatives (e.g., 5-bromoindole) with pinacol boronic esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like toluene or ethanol under reflux . Key steps include:

  • Halogenation : Introduction of a bromine or iodine atom at the desired position on the indole scaffold.
  • Borylation : Cross-coupling with a boronic ester reagent under inert conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How does the solubility profile of this compound influence experimental design?

Pinacol boronic esters generally exhibit high solubility in organic solvents (e.g., acetone, toluene) compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows enhanced solubility even at low temperatures, enabling reactions in diverse solvents . A solvent selection table based on analogous compounds:

SolventSolubility Behavior
AcetoneHigh solubility at 25°C
CyclohexaneModerate solubility
EthanolHigh solubility under reflux
WaterLow (requires co-solvents)

This solubility allows flexibility in reaction setups, such as homogeneous catalysis or biphasic systems.

Q. What stability considerations are critical for handling this compound?

  • Moisture Sensitivity : Boronic esters hydrolyze in aqueous or protic media. Store under anhydrous conditions (e.g., molecular sieves) and use inert atmospheres (N₂/Ar) .
  • Temperature : Avoid prolonged exposure to high temperatures (>80°C) to prevent decomposition.
  • Light Sensitivity : Store in amber vials if photodegradation is observed.

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions involving this boronic ester?

Control of solution speciation (e.g., boronic acid vs. boronate) is critical. For example, in situ generation of borinic esters via alkoxide intermediates (using nBuLi and TFAA) enhances chemoselectivity in allylboration reactions, enabling high E/Z selectivity . Methodological steps:

  • Activation : Treat the pinacol ester with nBuLi to generate a borinic ester intermediate.
  • Trapping : Add TFAA to stabilize the intermediate.
  • Reaction : Perform coupling with aldehydes under controlled conditions. Monitoring by ¹¹B NMR can confirm intermediate formation .

Q. What kinetic insights are available for reactions of analogous boronic esters with oxidants like H₂O₂?

Studies on 4-nitrophenylboronic acid pinacol ester reveal:

  • Reaction Rate : The ester reacts slower with H₂O₂ than the free boronic acid, attributed to steric hindrance from the pinacol group .
  • Spectroscopic Monitoring : UV-vis spectroscopy (λ = 290 nm for boronic ester; λ = 405 nm for oxidized product) tracks reaction progress .
  • pH Dependence : Reactions at pH 7.27 show pseudo-first-order kinetics, with rate constants (k) dependent on oxidant concentration.

Q. How can stereoselective transformations be optimized using this compound?

α-Substituted allyl/crotyl pinacol boronic esters enable enantioselective allylboration. Key strategies include:

  • Chiral Ligands : Use of enantiopure catalysts (e.g., Corey-Bakshi-Shibata) to induce asymmetry .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve stereochemical outcomes.
  • Temperature Control : Lower temperatures (–20°C to 0°C) enhance diastereomeric excess .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reaction yields reported for similar boronic esters?

Contradictions often arise from:

  • Catalyst Purity : Impurities in Pd catalysts (e.g., Pd nanoparticles) alter reactivity. Verify catalyst quality via ICP-MS.
  • Solvent Drying : Residual water in solvents accelerates hydrolysis, reducing yields. Use Karl Fischer titration to confirm solvent dryness .
  • Substrate Equivalents : Excess boronic ester (1.5–2.0 eq.) may compensate for side reactions (e.g., protodeboronation).

Q. What advanced analytical techniques validate the structure and purity of this compound?

  • ¹¹B NMR : Confirms boronate speciation (δ = 25–35 ppm for pinacol esters) .
  • HRMS : Validates molecular weight (e.g., C₁₉H₂₃BO₃: [M+H]⁺ = 310.19) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

Methodological Best Practices

Q. What protocols ensure reproducibility in Suzuki-Miyaura couplings with this compound?

  • Standardized Conditions : Use Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ in THF/H₂O (4:1) at 80°C .
  • Oxygen-Free Environment : Degas solvents via freeze-pump-thaw cycles.
  • Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

Q. How can iterative catalytic C=C bond formation be achieved using this boronic ester?

Chemoselective homologation is possible via controlled speciation. For example:

  • Step 1 : Cross-couple the boronic ester with a halogenated partner.
  • Step 2 : Generate a new boronic ester in situ using nBuLi and a borating agent.
  • Step 3 : Repeat coupling to build oligomers or complex scaffolds .

Tables

Q. Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/Ethanol (3:1)
Temperature80–100°C
Reaction Time12–24 hours

Q. Table 2: Solubility of Analogous Boronic Esters

CompoundSolubility in Acetone (g/100 mL)Solubility in Cyclohexane (g/100 mL)
Phenylboronic acid ester>5010–15
Indole boronic ester>40 (estimated)8–12 (estimated)

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